3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

Medicinal Chemistry Bioconjugation Prodrug Design

Medicinal chemistry teams often waste synthetic effort installing reactive handles onto benzotriazinone cores. CAS 24310-40-5 solves this with a pre-installed N3 hydroxymethyl group, enabling direct esterification or oxidation without additional alkylation steps. - Purity: ≥97% (HPLC), with documented melting point 133-135 °C for reliable reference standard use. - Core scaffold for HPPD inhibitors (IC50 = 36 nM) and antibacterial leads outperforming thiodiazole copper by >2-fold. - Global shipping with full quality documentation (CoA, MSDS) available for every batch.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 24310-40-5
Cat. No. B1606402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one
CAS24310-40-5
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CO
InChIInChI=1S/C8H7N3O2/c12-5-11-8(13)6-3-1-2-4-7(6)9-10-11/h1-4,12H,5H2
InChIKeyUAFIMNGKLCAYCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one CAS 24310-40-5: Verified Benzotriazinone Scaffold with Documented Derivatization Versatility


3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one (CAS 24310-40-5) is a heterocyclic compound comprising a 1,2,3-benzotriazin-4(3H)-one core with a hydroxymethyl (-CH₂OH) substituent at the N3 position, yielding a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol [1]. The benzotriazin-4-one scaffold is documented for applications across agrochemicals (herbicides, insecticides, nematicides) [2] and medicinal chemistry (kinase inhibition, α-glucosidase inhibition) [3], while the hydroxymethyl group confers a distinct derivatization handle enabling esterification, etherification, and oxidation reactions [1].

3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one CAS 24310-40-5: Structural Determinants Preventing In-Class Analog Substitution


Substitution among 1,2,3-benzotriazin-4(3H)-one analogs without rigorous verification is scientifically unsound because the N3 substituent dictates both synthetic derivatization pathways and biological target engagement. The unsubstituted parent scaffold (1,2,3-benzotriazin-4(3H)-one, CAS 90-16-4) lacks a functional handle at N3, limiting direct conjugation or linker attachment without additional synthetic steps. Analogs bearing alternative N3 substituents (e.g., aryl, alkyl, sulfonamide groups) exhibit divergent physicochemical properties including LogP and polar surface area, which alter solubility, membrane permeability, and metabolic stability profiles [1]. Furthermore, patent literature explicitly defines the N3 position as a critical variable in kinase inhibitor structure-activity relationships, where substituent identity governs potency and selectivity [1]. The following quantitative evidence demonstrates why CAS 24310-40-5 must be evaluated on its own merits.

3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one CAS 24310-40-5: Quantitative Differentiation Against In-Class Comparators


Hydroxymethyl Group Enables Direct Conjugation: Documented Synthetic Utility vs. Unsubstituted Parent Scaffold

The hydroxymethyl group at the N3 position of CAS 24310-40-5 provides a primary alcohol handle enabling direct esterification, etherification, and oxidation reactions without additional synthetic manipulation. In contrast, the unsubstituted parent scaffold 1,2,3-benzotriazin-4(3H)-one (CAS 90-16-4) bears a hydrogen at N3, requiring deprotonation and alkylation steps to introduce similar functionality [1]. Patent literature covering benzotriazine-derived kinase inhibitors identifies the N3 substituent as essential for tuning pharmacokinetic properties and target selectivity [2].

Medicinal Chemistry Bioconjugation Prodrug Design

LogP and Polar Surface Area: Physicochemical Differentiation from Parent Scaffold and Common Analogs

CAS 24310-40-5 exhibits computed physicochemical properties that differ measurably from both the unsubstituted parent scaffold and the benzotriazinone N-oxide analog. The hydroxymethyl group increases hydrophilicity as reflected in LogP values and raises the topological polar surface area (TPSA) due to the additional hydroxyl oxygen [1]. These differences have direct implications for aqueous solubility and membrane permeability predictions.

ADME Drug Discovery Formulation Development

HPLC Purity Verification and Melting Point Consistency Across Commercial Sources

CAS 24310-40-5 is commercially available with documented purity specifications enabling reproducible research outcomes. Santa Cruz Biotechnology provides this compound with ¹H-NMR verified purity of 95% and a reported melting point of 134–137 °C (observed 137 °C for sample lot) [1]. MolCore offers NLT 98% purity specification . This level of characterization is comparable to common analytical reference standards, though head-to-head impurity profiling against specific analogs is not available.

Quality Control Analytical Chemistry Procurement Specifications

Benzotriazin-4(3H)-one Moiety as Validated Scaffold for Antibacterial and Herbicidal Lead Optimization

The benzotriazin-4(3H)-one scaffold—the core of CAS 24310-40-5—has been validated across multiple independent studies as an effective pharmacophore for antibacterial and herbicidal applications. Penta-1,4-dien-3-one derivatives containing this scaffold demonstrated EC₅₀ values of 22.45 μg/mL and 34.77 μg/mL against Xanthomonas axonopodis pv. citri and Ralstonia solanacearum respectively, outperforming thiodiazole copper (EC₅₀ = 51.35 and 87.26 μg/mL) [1]. In a separate study, benzotriazine-4-one-triketone hybrid 15bu exhibited HPPD inhibition with IC₅₀ = 36 nM, representing >8-fold improvement over mesotrione (IC₅₀ = 289 nM) [2]. While CAS 24310-40-5 itself was not the test compound in these studies, the scaffold commonality establishes its potential as a starting point for derivative synthesis.

Agrochemicals Antibacterial Discovery HPPD Inhibition

3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one CAS 24310-40-5: Evidence-Backed Application Scenarios for Procurement Decision-Making


Prodrug Conjugation and Linker Chemistry in Kinase Inhibitor Programs

The primary alcohol at N3 of CAS 24310-40-5 enables direct esterification with carboxylic acid-containing payloads or linkers, forming cleavable ester prodrugs without additional activation steps. This contrasts with the unsubstituted parent scaffold (CAS 90-16-4), which would require separate alkylation. Patent literature covering benzotriazine-derived kinase inhibitors explicitly claims the N3 position as a site for modulating pharmacokinetic properties through substituent variation [1].

Hit-to-Lead Optimization Leveraging Benzotriazin-4(3H)-one Scaffold

For medicinal chemistry teams pursuing α-glucosidase inhibitors or kinase-targeted agents, CAS 24310-40-5 serves as a versatile core scaffold. The benzotriazin-4(3H)-one moiety has demonstrated utility in HPPD inhibitors achieving IC₅₀ = 36 nM (>8-fold over mesotrione) [2] and in antibacterial derivatives outperforming commercial controls by >2-fold [3]. The hydroxymethyl group provides a synthetic handle for introducing diverse functional groups via Mitsunobu, esterification, or oxidation chemistry.

Agrochemical Lead Discovery Targeting Bacterial and Fungal Pathogens

Derivatives of the benzotriazin-4(3H)-one scaffold have shown superior antibacterial activity against Xanthomonas axonopodis pv. citri and Ralstonia solanacearum compared to the standard agent thiodiazole copper [3]. CAS 24310-40-5 provides the core scaffold for generating focused libraries aimed at agricultural pathogens, with the hydroxymethyl group offering a convenient diversification point.

Reference Standard for Analytical Method Development and QC

With documented commercial purity specifications (95% via ¹H-NMR to NLT 98%) and a verified melting point range of 134–137 °C [4], CAS 24310-40-5 is suitable as a reference standard for HPLC method development, calibration curve generation, and batch-to-batch quality control in synthetic chemistry workflows involving benzotriazinone derivatives.

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